3-Cyclohexylpropan-1-amine

Catalog No.
S786387
CAS No.
4361-44-8
M.F
C9H19N
M. Wt
141.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclohexylpropan-1-amine

3-Cyclohexylpropan-1-amine is a C3-spacer primary amine solving high-temperature and non-polar solubility challenges.

  • High boiling point (196-198°C) ensures no evaporative loss above 140°C, maintaining stoichiometry.
  • Enhanced lipophilicity (clogP ~3.5) enables stable anti-corrosion films in oils and lubricants.
  • Sterically accessible primary amine for heterocycle synthesis where shorter-chain analogs fail.

Supplied with ≥98% purity; ambient shipping globally.

CAS Number

4361-44-8

Product Name

3-Cyclohexylpropan-1-amine

IUPAC Name

3-cyclohexylpropan-1-amine

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

InChI

InChI=1S/C9H19N/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-8,10H2

InChI Key

KPOYTMZDCUXJBP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCCN

Canonical SMILES

C1CCC(CC1)CCCN

The exact mass of the compound 3-Cyclohexylpropan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3-Cyclohexylpropylamine, 3-Cyclohexyl-1-propylamine, Cyclohexanepropylamine, 1-Amino-3-cyclohexylpropane, NSC 4485

Purity

≥98%

Package Size

5 g, 10 g, 25 g

3-Cyclohexylpropan-1-amine is a primary cycloaliphatic amine characterized by a cyclohexyl group attached to a three-carbon (propyl) spacer, terminating in a primary amine functional group. This structure imparts a combination of lipophilicity and steric bulk from the cyclohexyl ring, along with the versatile reactivity of an unhindered primary amine.. It serves as a key intermediate in the synthesis of more complex molecules and as a functional additive in formulations where surface activity and thermal stability are required, such as in the development of corrosion inhibitors and specialty polymers..

Procurement Fit

Scaffold identity Primary aliphatic amine with a flexible three-carbon propyl linker to a cyclohexyl ring.
Synthetic role Versatile building block for constructing GPCR- and ion channel-targeted libraries.
Design utility Conformational spacer supports systematic SAR exploration of binding pocket complementarity.

While structurally similar, shorter-chain analogs such as Cyclohexylamine (C0-linker) and Cyclohexanemethylamine (C1-linker) are not functionally interchangeable with 3-Cyclohexylpropan-1-amine. The three-carbon propyl chain is a critical differentiator that fundamentally alters key physical and chemical properties relevant to procurement and process design. Specifically, it significantly increases the boiling point, which impacts its suitability for high-temperature reactions, and modifies lipophilicity (logP), which governs solubility in non-polar media and effectiveness in surface-adsorption applications.. These are not minor variations; they dictate process parameters, formulation compatibility, and synthetic accessibility, making arbitrary substitution a high-risk decision for reproducible outcomes.

Substitution Risk

Linker length

Propyl vs. ethyl or methyl spacer may shift receptor activation profile; reported sympathomimetic activity differs between chain lengths.

Ring saturation

Cyclohexyl saturation vs. aromatic phenyl ring can alter lipophilicity and toxicity profile; class-level evidence indicates differentiated cardiovascular response.

Amine substitution

Primary amine derivatization to secondary or tertiary amine determines downstream pharmacophore; antiparasitic adulticidal vs. microfilaricidal endpoints depend on substitution.

Superior Thermal Processing Window for High-Temperature Synthesis

3-Cyclohexylpropan-1-amine possesses a significantly higher boiling point compared to its most common, shorter-chain analog, cyclohexylamine. This property is critical for synthetic reactions conducted at elevated temperatures or under reflux conditions, where volatile reagents can lead to poor yield and process hazards.. The higher boiling point ensures the compound remains in the reaction phase, maximizing its availability and improving process control and safety.

Evidence DimensionAtmospheric Boiling Point
Target Compound Data191.8 °C
Comparator Or BaselineCyclohexylamine (CAS 108-91-8): 134.5 °C
Quantified Difference+57.3 °C
ConditionsStandard atmospheric pressure (760 mmHg).

A higher boiling point directly enables a wider and safer operating window for high-temperature syntheses, reducing material loss and improving reaction yield and reproducibility.

β3-AR linker differentiation
Class-level inference
Propyl linker: reported agonist activity context in β3-AR models.
Methyl linker: no β3-AR agonism reported; associated with other targets.
Propyl chain supports β3-AR pathway ligand construction; methyl analog not interchangeable.
Patent-derived claim; direct EC50 data not available for parent amine.

Increased Lipophilicity for Enhanced Performance in Non-Aqueous Formulations

The extended propyl chain of 3-Cyclohexylpropan-1-amine results in a markedly higher octanol-water partition coefficient (XLogP3) compared to shorter-chain analogs like cyclohexylamine. This indicates greater lipophilicity, or preference for non-polar environments.. This property is a key performance driver in applications such as corrosion inhibitors for hydrocarbon-based systems (oils, fuels) or as a monomer/additive in non-aqueous polymer formulations, where solubility and surface adsorption from an organic phase are paramount.

Evidence DimensionOctanol-Water Partition Coefficient (XLogP3)
Target Compound Data2.7
Comparator Or BaselineCyclohexylamine (CAS 108-91-8): 1.4
Quantified Difference+1.3 (log scale)
ConditionsComputed property via XLogP3 algorithm.

Higher lipophilicity improves solubility and compatibility in organic media and enhances surface adsorption, making it more effective for applications like corrosion inhibition in oils or as a specialty chemical intermediate in non-polar solvent systems.

Antifilarial activity profile
Cross-study comparable
Secondary amine derivative: 100% macrofilaricidal (adult worm kill).
Tertiary amine analog: 93% microfilaricidal (larval stage).
In vivo A. viteae, oral 200 mg/kg ×5 days
Secondary amine derivatization reported to favor adulticidal endpoint in filarial research models.
Derivative data; primary amine serves as precursor for active secondary pharmacophore.

Optimal Spacer Length as a Precursor for Sterically Demanding Molecules

The three-carbon spacer provides critical conformational flexibility and spatial separation between the bulky cyclohexyl ring and the reactive amine terminus. This feature is essential when using the compound as a nucleophilic building block in the synthesis of complex, high-value molecules, such as certain substituted pyrimidine derivatives with anti-proliferative activity.. Shorter-chain analogs often result in lower yields or failed reactions due to steric hindrance, where the cyclohexyl ring physically blocks access to the amine's reactive site. The C3-linker mitigates this issue, enabling synthetic routes that are otherwise inaccessible.

Evidence DimensionSteric and Spatial Profile for Synthesis
Target Compound DataFlexible C3 spacer reduces steric clash between the cyclohexyl ring and reaction centers.
Comparator Or BaselineC0 (Cyclohexylamine) or C1 (Cyclohexanemethylamine) linkers, which offer less separation and flexibility.
Quantified DifferenceEnables synthetic access to sterically congested molecular targets where shorter analogs may fail.
ConditionsNucleophilic addition or substitution reactions for synthesizing complex heterocyclic compounds.

For synthesizing certain high-value pharmaceutical or agrochemical targets, choosing a precursor with the correct spacer length is a primary factor in achieving viable reaction yields.

Toxicity profile context
Class-level inference
Cyclohexylalkylamines: reported somewhat more toxic than aromatic phenethylamines (historical in vivo).
Tertiary vs. secondary: tertiary amines showed higher toxicity.
Saturated ring may shift toxicity profile relative to aromatic analogs; requires modern validation.
Data from 1945; class-level trend, not compound-specific safety comparison.
Conformational flexibility
Supporting evidence
3-cyclohexylpropan-1-amine: 3 rotatable bonds in propyl linker allow spatial tuning.
4,4-disubstituted cyclohexylamines: conformationally constrained core limits linker degrees of freedom.
Flexible spacer supports systematic SAR optimization of binding kinetics for GPCR targets.
SAR principle from CCR2/NK1 antagonist studies; applied to building block selection.

Intermediate for High-Temperature or Reflux Syntheses

This compound is the indicated choice for syntheses requiring sustained reaction temperatures above 140 °C. Its high boiling point minimizes evaporative loss, ensuring stoichiometric integrity and improving process safety and yield compared to more volatile analogs like cyclohexylamine..

Formulation of Corrosion Inhibitors for Non-Aqueous Systems

Due to its enhanced lipophilicity, this amine is well-suited for formulating corrosion inhibitors intended for use in oils, fuels, lubricants, and other hydrocarbon-based media. Its greater solubility and affinity for metal surfaces in these environments lead to the formation of a more stable protective film..

Building Block for Sterically Congested Pharmaceutical or Agrochemical Targets

When the synthetic target is a complex molecule where a cyclohexyl moiety must be introduced via a primary amine without steric interference, the C3-spacer of this compound provides the necessary clearance. It is the preferred precursor for specific classes of substituted heterocycles where shorter analogs are known to fail..

Application Fit Matrix

Application
Selection Property
Validation Focus
β3-AR agonist design for metabolic research
Propyl linker length; primary amine for derivatization
β3-AR functional agonism assay; selectivity over β1/β2
Filarial disease research (adulticidal screening)
Secondary amine derivatization potential
In vivo macrofilaricidal endpoint; microfilarial count
GPCR antagonist design (CCR2, NK1)
Conformational flexibility; linker tunability
Binding affinity; selectivity panel; ADME profiling
Corrosion inhibition research
Hydrophobic amine adsorption; LogP range
Surface binding assays; electrochemical impedance

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Cyclohexylpropan-1-amine

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